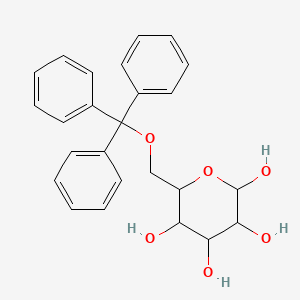

6-O-(Triphenylmethyl)-D-glucopyranose

Description

The Triphenylmethyl (Trityl) Group as a Key Regioselective Protecting Moiety

The triphenylmethyl (Trityl, Tr) group is a bulky ether-type protecting group that has become an indispensable tool in carbohydrate synthesis for its remarkable regioselectivity. uobaghdad.edu.iqresearchgate.net It is introduced by reacting the carbohydrate with triphenylmethyl chloride (trityl chloride) in the presence of a base, such as pyridine (B92270). nih.gov

The key to the trityl group's effectiveness lies in its significant steric hindrance. The primary hydroxyl group at the C-6 position of D-glucopyranose is sterically less hindered than the secondary hydroxyl groups located on the pyranose ring. researchgate.netntnu.no This steric accessibility allows the bulky trityl group to react preferentially at the C-6 position, yielding 6-O-(Triphenylmethyl)-D-glucopyranose with high selectivity. researchgate.netnih.gov This selective protection leaves the secondary hydroxyls at C-2, C-3, and C-4 available for further functionalization.

The trityl ether is stable under basic and nucleophilic conditions but can be easily cleaved under mild acidic conditions (e.g., using 33% HBr in acetic acid) or through catalytic hydrogenolysis, which allows for its removal without disturbing other acid-labile or base-labile protecting groups that might be present elsewhere in the molecule. uobaghdad.edu.iqnih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₂₅H₂₆O₆ biosynth.comnih.gov |

| Molecular Weight | 422.47 g/mol biosynth.com |

| CAS Number | 67919-34-0 biosynth.com |

| Appearance | Solid |

| Synonyms | 6-O-Trityl-D-glucose biosynth.com |

Historical Context and Strategic Importance of C-6 Protection in D-Glucopyranose Derivatives

The development of protecting group strategies revolutionized synthetic organic chemistry, and their application to carbohydrates was a critical step forward. The use of bulky groups like trityl to selectively protect primary alcohols has been a long-standing and effective strategy. researchgate.net The selective protection of the C-6 hydroxyl group of D-glucose is strategically vital as it is often the first step in complex, multi-step synthetic pathways. nih.gov

By masking the C-6 position, chemists can perform a sequence of reactions on the other hydroxyl groups. For instance, after tritylation at C-6, the remaining hydroxyls can be protected with other groups (e.g., acetylated with acetyl chloride) to create a fully protected sugar. nih.gov Subsequently, the trityl group can be selectively removed, liberating only the C-6 hydroxyl for further specific reactions, such as oxidation, glycosylation, or substitution. nih.gov

This strategic importance is exemplified in the synthesis of various biologically significant molecules. For example, this compound is a key precursor in certain synthetic routes to sucralose, a widely used artificial sweetener. google.com It serves as a building block for constructing oligosaccharides and glycoconjugates where specific linkage at the C-6 position is not desired, thereby directing glycosidic bond formation to other positions. The ability to reliably and selectively functionalize the C-6 position after a series of other transformations makes this compound an invaluable intermediate in advanced carbohydrate synthesis.

| Protecting Group | Abbreviation | Key Feature | Deprotection Conditions |

|---|---|---|---|

| Triphenylmethyl | Tr | High steric bulk, selective for primary -OH. researchgate.net | Mild acid; Hydrogenolysis. uobaghdad.edu.iq |

| tert-Butyldimethylsilyl | TBDMS | Good selectivity for primary -OH, stable to many conditions. | Fluoride ion (e.g., TBAF). |

| Pivaloyl | Piv | Bulky ester, selective for primary -OH. researchgate.net | Basic hydrolysis (e.g., NaOMe). |

| tert-Butyldiphenylsilyl | TBDPS | Very bulky silyl ether, high stability. researchgate.nethighfine.com | Fluoride ion (e.g., TBAF). |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₅H₂₆O₆ |

| D-Glucopyranose | C₆H₁₂O₆ |

| D-Glucose | C₆H₁₂O₆ |

| Triphenylmethyl chloride (Trityl chloride) | C₁₉H₁₅Cl |

| Pyridine | C₅H₅N |

| Sucralose | C₁₂H₁₉Cl₃O₈ |

| Acetic acid | CH₃COOH |

| Acetyl chloride | C₂H₃ClO |

| Hydrogen bromide | HBr |

Structure

3D Structure

Properties

IUPAC Name |

6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNZCEKHTHLIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 O Triphenylmethyl D Glucopyranose and Its Precursors

Chemical Synthesis of 6-O-(Triphenylmethyl)-D-glucopyranose

The synthesis of this compound hinges on the selective etherification of the primary C-6 hydroxyl group of D-glucose. The significant steric hindrance of the triphenylmethyl group directs the reaction away from the more sterically crowded secondary hydroxyls. masterorganicchemistry.com

The most conventional method for the preparation of this compound involves the reaction of D-glucose with triphenylmethyl chloride (TrCl). total-synthesis.com Pyridine (B92270) is frequently employed as both the solvent and the base to neutralize the hydrochloric acid byproduct. total-synthesis.comnih.gov The reaction typically requires elevated temperatures to proceed at a reasonable rate. For instance, a high yield of 94% can be achieved by reacting D-glucose with triphenylmethyl chloride in pyridine at 75°C for 18 hours. chemicalbook.com

Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) are often added to accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive trityl-pyridinium intermediate. total-synthesis.com

Alternative conditions have been developed to avoid the use of large quantities of pyridine. One such method involves using silver nitrate (B79036) (AgNO₃) as a catalyst in a solvent mixture like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). ut.ac.ir The silver ion coordinates with the chloride, facilitating the formation of the highly reactive trityl cation. ut.ac.ir Another approach generates the active tritylating agent from a trityl alcohol and trifluoroacetic anhydride, with a non-coordinating base such as diisopropylethylamine (DIEA) used to neutralize the acid byproduct. nih.gov

Table 1: Comparison of Reaction Conditions for Selective Tritylation of D-Glucose

| Reagents | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Trityl Chloride | Pyridine | Pyridine | 75°C | 18 h | 94% | chemicalbook.com |

| Trityl Chloride | Pyridine | DMAP | Room Temp. | ~12 h | Good | total-synthesis.comut.ac.ir |

| Trityl Chloride | THF/DMF | Silver Nitrate | 25°C | 2 h | Good | ut.ac.ir |

| Trityl Alcohol, (F₃CCO)₂O | THF | DIEA | 0°C to rt | 2 h | Good | nih.gov |

Optimizing the synthesis of this compound focuses on maximizing the yield while maintaining high regioselectivity for the C-6 position. The inherent steric bulk of the trityl group is the primary factor driving C-6 selectivity. masterorganicchemistry.com However, reaction conditions can be fine-tuned to suppress the formation of di- and poly-tritylated byproducts.

Key optimization parameters include:

Stoichiometry: Using a slight excess of trityl chloride can drive the reaction to completion, but a large excess may increase the formation of side products.

Temperature and Time: While higher temperatures can increase the reaction rate, they may also decrease selectivity. Monitoring the reaction via thin-layer chromatography (TLC) is crucial to determine the optimal reaction time, preventing the formation of undesired byproducts.

Catalyst Choice: The use of silver salts can offer a rapid and efficient alternative to the standard pyridine method. ut.ac.ir However, it was noted that the addition of pyridine to the silver nitrate system can be detrimental to the reaction's progress. ut.ac.ir The choice of base is also critical; non-coordinating bases like DIEA or 2,6-lutidine can provide excellent yields and selectivity when using pre-activated tritylating agents. nih.gov

Due to the high polarity of unprotected carbohydrates, purification can be challenging. acs.org Following the reaction, the crude product mixture, containing the desired 6-O-trityl-D-glucose, unreacted starting material, and potentially over-tritylated byproducts, requires purification.

The standard procedure involves an aqueous workup to remove the base (e.g., pyridine) and other water-soluble impurities. The product is typically extracted into an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc). ut.ac.ir

The primary method for isolating the pure compound is silica (B1680970) gel column chromatography . ut.ac.ir A gradient of solvents, often starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the components. The less polar, over-tritylated products elute first, followed by the desired mono-tritylated product, and finally the highly polar, unreacted D-glucose.

Crystallization can also be employed as a final purification step to obtain a highly pure, crystalline solid.

Emerging Synthetic Approaches (e.g., Chemoenzymatic Methods)

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. In the context of modifying D-glucose, enzymes are primarily employed for their ability to regioselectively recognize and modify one of the several hydroxyl groups present in the sugar backbone. ntnu.norsc.org This high degree of selectivity often circumvents the need for complex protecting group strategies inherent in purely chemical approaches. masterorganicchemistry.com

For the synthesis of precursors to this compound, the key transformation is the selective protection of the primary hydroxyl group at the C-6 position of D-glucose. Lipases are the most extensively studied enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and commercial availability. researchgate.net These enzymes catalyze the regioselective acylation of the C-6 hydroxyl group, which is the most sterically accessible. rsc.org

Lipase-catalyzed regioselective acylation of glucose serves as a pivotal step in a chemoenzymatic route. The resulting 6-O-acyl-D-glucopyranose can then be further modified chemically. While the direct enzymatic introduction of the bulky triphenylmethyl group is not a standard or widely reported transformation, the enzymatic formation of a 6-O-ester provides a highly valuable intermediate.

Key Enzymes and Research Findings:

Several lipases have demonstrated high efficiency and regioselectivity in the acylation of glucose at the C-6 position. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a prominent example, known for its exceptional performance in various organic media. researchgate.net Other lipases from sources like Rhizomucor miehei and Pseudomonas species have also been successfully employed. researchgate.nettandfonline.com

The choice of acyl donor and solvent system is crucial for optimizing the enzymatic reaction. Activated acyl donors such as vinyl esters are often used to drive the reaction towards synthesis. core.ac.uk The solvent plays a critical role in solubilizing the carbohydrate and influencing enzyme activity and stability. mdpi.com

Illustrative Research on Regioselective Enzymatic Acylation of Glucose:

| Enzyme | Acyl Donor | Solvent | Regioselectivity (for C-6) | Yield (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Palmitic Acid | Acetone | High | up to 86 | tandfonline.com |

| Thermomyces lanuginosus lipase | Lauroyl vinyl ester | 2-methyl-2-butanol:DMSO | High | Not specified | core.ac.uk |

| Lipase from maize seeds | Stearic Acid | Hexane (B92381) | High (mono- and di-esters formed) | 76 | uni-pannon.hu |

| Immobilized Candida and Mucor miehei lipase | Stearic Acid | tert-Butyl alcohol | High | 10-24 | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

The data consistently show that enzymatic acylation is a highly regioselective method for modifying the C-6 hydroxyl group of glucose. This enzymatic step produces a key intermediate, 6-O-acyl-D-glucose, which can then be converted to this compound through established chemical methods. This chemoenzymatic approach represents a significant advancement, offering a greener and more efficient pathway compared to purely chemical strategies that require extensive protecting group manipulations.

Strategic Utility of the 6 O Triphenylmethyl Group in Carbohydrate Chemical Transformations

Regioselective Directing Effects of the Trityl Group at the C-6 Position

The introduction of a trityl group at the primary hydroxyl function of a monosaccharide, such as the C-6 hydroxyl of D-glucopyranose, is a foundational strategy in carbohydrate synthesis. This selective protection is achievable due to the inherent differences in reactivity between the primary and secondary hydroxyl groups.

The trityl group's considerable size exerts a significant steric hindrance around the C-6 position. This bulkiness physically obstructs the approach of reagents to the neighboring C-4 hydroxyl group, thereby reducing its reactivity. While the primary role of the trityl group is steric, its electronic effects, although less pronounced, can also influence the reactivity of the remaining hydroxyl groups. The three phenyl rings of the trityl group can create a specific electronic environment that may subtly affect the nucleophilicity of nearby hydroxyls.

Protecting groups in carbohydrate chemistry do more than just temporarily mask functional groups; they can also influence the reactivity of the molecule and the stereochemical outcomes of glycosylation reactions. nih.gov Silyl protecting groups, for instance, have different electronic and steric requirements compared to more common acyl and benzyl (B1604629) groups, and these properties become particularly important when multiple adjacent hydroxyls are silylated. nih.gov

The selective protection of the primary hydroxyl group at the C-6 position in the presence of secondary hydroxyl groups (at C-2, C-3, and C-4) is a key advantage of using the trityl group. researchgate.net Primary hydroxyls are generally more reactive than secondary ones due to less steric hindrance. researchgate.netresearchgate.net The use of bulky protecting groups like trityl chloride allows for the regioselective protection of these primary hydroxyls. nih.gov This selectivity is crucial for the synthesis of complex carbohydrates, as it allows for the sequential modification of the different hydroxyl positions. nih.gov

The primary hydroxyl group at the C-6 position of monosaccharides is more reactive than the other hydroxyl groups at the C-2, C-3, and C-4 positions due to less steric hindrance. researchgate.net This difference in reactivity allows for the selective protection of the C-6 hydroxyl group with bulky protecting groups like triphenylmethyl (Trityl). researchgate.net

| Hydroxyl Group Position | Type | Relative Reactivity |

| C-6 | Primary | High |

| C-2, C-3, C-4 | Secondary | Lower |

This table illustrates the general reactivity trend of hydroxyl groups in glucopyranose, which forms the basis for the regioselective introduction of the trityl group.

Orthogonal Deprotection of the 6-O-Triphenylmethyl Group

A significant advantage of the trityl group is its susceptibility to removal under specific acidic conditions that often leave other common protecting groups, such as esters and benzyl ethers, intact. researchgate.net This "orthogonal" deprotection is a cornerstone of modern multi-step organic synthesis, allowing for the selective unmasking of the C-6 hydroxyl group at a desired stage. researchgate.net

The cleavage of the trityl ether is typically achieved under acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen by a strong acid, such as hydrogen bromide (HBr) in acetic acid. libretexts.orglibretexts.orgmasterorganicchemistry.com This protonation converts the ether into a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The stable triphenylmethyl carbocation is then cleaved, which can proceed via either an SN1 or SN2 pathway depending on the substrate and reaction conditions. libretexts.orglibretexts.orgyoutube.com The high stability of the trityl cation favors the SN1 pathway for its removal. libretexts.org

General Mechanism for Acid-Mediated Cleavage:

Protonation of the ether oxygen: The acid protonates the oxygen atom of the trityl ether. masterorganicchemistry.com

Formation of the trityl carbocation: The carbon-oxygen bond cleaves, leading to the formation of a highly stable triphenylmethyl carbocation and the free hydroxyl group. libretexts.org

Reaction completion: The carbocation is subsequently quenched.

| Reagent | Conditions | Outcome |

| HBr in acetic acid | Mild acidic conditions | Selective cleavage of the trityl ether |

| Trifluoroacetic acid (TFA) | Stronger acidic conditions | Effective for trityl group removal |

This table provides examples of reagents commonly used for the deprotection of the 6-O-trityl group.

The ability to selectively remove the trityl group while other protecting groups remain is crucial in the multi-step synthesis of complex oligosaccharides and glycoconjugates. universiteitleiden.nlrsc.org This orthogonality allows for a planned sequence of reactions where different hydroxyl groups are deprotected and functionalized in a specific order. universiteitleiden.nl For instance, after manipulations at the C-2, C-3, and C-4 positions, the C-6 hydroxyl can be selectively liberated by mild acid treatment for subsequent glycosylation or other modifications. This strategic approach minimizes the number of protection and deprotection steps, leading to more efficient and higher-yielding syntheses. nih.gov

Advanced Applications of 6 O Triphenylmethyl D Glucopyranose in Complex Oligosaccharide and Glycoconjugate Architectures

Role as a Key Glycosyl Acceptor in Stereocontrolled Glycosylation Reactions

In the complex field of oligosaccharide synthesis, controlling the stereochemical outcome of glycosylation reactions is a paramount challenge. 6-O-(Triphenylmethyl)-D-glucopyranose and its further protected derivatives are frequently employed as glycosyl acceptors. The nature of the protecting groups on the acceptor molecule can profoundly influence the stereoselectivity of the newly formed glycosidic bond. mdpi.com

The primary influence of the trityl group in this context is steric hindrance. By occupying a significant volume of space, it can direct the approach of the incoming electrophilic glycosyl donor to the less hindered face of the available hydroxyl group on the acceptor molecule. Furthermore, cyclic protecting groups, such as benzylidene acetals or cyclic carbonates that might be used in conjunction with the 6-O-trityl group (e.g., a 2,3-di-O-benzyl-4,6-O-benzylidene derivative being compared to a 2,3,4-tri-O-benzyl-6-O-trityl derivative), are known to restrict the flexibility of the sugar ring. mdpi.comnih.gov This conformational rigidity can favor a specific chair or boat-like conformation of the intermediate, making one face of the molecule more accessible to the glycosyl donor and thereby enhancing the stereoselectivity of the reaction. mdpi.com For instance, the formation of a 1,2-cis glycosidic linkage, which is often challenging, can be promoted by using specific protecting groups and reaction conditions that control the conformation and reactivity of the glycosylating species. umsl.edunih.gov

The utility of 6-O-trityl-D-glucopyranose derivatives extends to the synthesis of both O- and N-glycosides, which are pivotal components of numerous biologically active molecules. mdpi.com

O-Glycosides: The synthesis of O-glycosides involves the reaction of a glycosyl donor with a hydroxyl group on the acceptor molecule. rsc.org Derivatives of 6-O-trityl-D-glucopyranose, with free hydroxyls at positions C-2, C-3, or C-4, serve as excellent acceptors. For example, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside can be prepared from methyl α-D-glucopyranoside by first tritylating the 6-OH position, then benzylating the remaining hydroxyls, and finally detritylating to expose the 6-OH for use as an acceptor. csic.es Conversely, starting with 6-O-trityl-D-glucopyranose allows one of the other hydroxyls to act as the acceptor site. The choice of glycosyl donor (e.g., glycosyl halides, trichloroacetimidates, or thioglycosides) and promoter dictates the reaction mechanism and stereochemical outcome. rsc.orgnih.gov The presence of participating protecting groups (like acyl groups) at the C-2 position of the donor typically leads to the formation of 1,2-trans glycosides, while non-participating groups (like benzyl (B1604629) ethers) are used when targeting 1,2-cis linkages. nih.gov

N-Glycosides: N-glycosides, characterized by a glycosidic bond to a nitrogen atom, are fundamental to nucleosides and glycoproteins. The synthesis of N-glycosides can be achieved using glycosyl donors derived from 6-O-trityl-D-glucopyranose. A particularly effective method involves the use of glycosyl trichloroacetimidates. Research has demonstrated a self-promoted, stereoselective glycosylation method for synthesizing N-glycosides from trichloroacetimidates without the need for additional catalysts. rsc.org When α-glucosyl trichloroacetimidates are used, the reaction stereospecifically forms the corresponding β-N-glucosides in high yields. rsc.org This allows for the coupling of the sugar moiety to various nitrogen-containing nucleophiles, including sulfonamides and carbamates, opening avenues for diverse glycoconjugate synthesis. rsc.org

Building Block in the Assembly of Complex Glycan Structures

The controlled and stepwise assembly of monosaccharide units into larger oligosaccharides is a central goal of carbohydrate synthesis. This compound is a vital starting material for creating building blocks used in these complex assemblies. By protecting the primary hydroxyl group, subsequent reactions can be directed to the secondary positions, enabling the construction of both linear and branched glycan chains.

The selective protection afforded by the trityl group is instrumental in synthesizing oligosaccharides with defined linkages. A common strategy involves using the 6-O-trityl-protected glucose as a precursor to a glycosyl acceptor. The remaining hydroxyl groups can be selectively protected, leaving a single hydroxyl group available for glycosylation to extend the chain in a linear fashion.

For branched structures, 6-O-trityl-D-glucopyranose derivatives are used to create branching points. For instance, after forming a glycosidic linkage at C-2, C-3, or C-4, the trityl group can be selectively removed under mild acidic conditions to expose the 6-hydroxyl group. This newly freed hydroxyl can then act as an acceptor for another glycosylation, creating a branch point. This strategy has been successfully applied to the synthesis of branched β-glucan oligosaccharides, which are important carbohydrate antigens found on fungal cell surfaces. nih.gov Similarly, methods for synthesizing linear and branched (1→4)-D-galactans have been developed using regioselective protecting group manipulations. rsc.org

| Building Block Precursor | Target Structure Type | Key Synthetic Step | Example Application |

|---|---|---|---|

| 2,3,4-Tri-O-benzyl-6-O-trityl-D-glucopyranose | Linear Oligosaccharide | Use as a glycosyl donor after activation of the anomeric center. | Synthesis of a linear β(1-3)-linked glucan. researchgate.net |

| 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-D-glucopyranose | Linear Oligosaccharide | Selective deprotection at the anomeric position followed by conversion to a donor (e.g., trichloroacetimidate). | Assembly of repeating disaccharide units. |

| 6-O-Trityl-D-glucopyranose | Branched Oligosaccharide | Glycosylation at a secondary hydroxyl (e.g., C-3), followed by detritylation and subsequent glycosylation at C-6. | Synthesis of β-glucans with β-1,6-linked branches. nih.gov |

| Methyl 2,3-di-O-benzyl-6-O-trityl-α-D-glucopyranoside | Branched Oligosaccharide | Glycosylation at the free C-4 hydroxyl, followed by removal of the trityl group to allow for branching at C-6. | Construction of complex fungal cell wall fragments. nih.gov |

Oligosaccharide synthesis can be approached through linear or convergent strategies. In a linear synthesis, monosaccharides are added one by one to a growing chain. In a convergent strategy, smaller oligosaccharide fragments are synthesized independently and then combined to form the final, larger molecule. nih.gov Convergent syntheses are often more efficient for creating large, complex structures.

6-O-Trityl-D-glucopyranose derivatives are essential for both approaches. In a convergent synthesis , a complex glycosyl acceptor, prepared from the title compound, can be coupled with a complex glycosyl donor. For example, a disaccharide acceptor with a free hydroxyl group, originally derived from 6-O-trityl-D-glucopyranose, can be reacted with a disaccharide donor to rapidly form a tetrasaccharide. This approach has been used to efficiently prepare structurally defined branched β-glucan oligosaccharides. nih.gov De novo synthetic strategies, which build sugars from non-carbohydrate precursors, have also utilized convergent approaches for the synthesis of various oligosaccharides. nih.govresearchgate.net

A divergent strategy involves creating a core structure from which multiple different branches or chains can be extended. A derivative of 6-O-trityl-D-glucopyranose can be prepared with orthogonal protecting groups on the secondary hydroxyls. Orthogonal protecting groups can be removed selectively under different reaction conditions. This allows for the stepwise extension of the glycan chain from different positions on the same central monosaccharide unit, enabling the synthesis of diverse structures from a common intermediate.

Applications in the Synthesis of Novel Carbohydrate-Based Architectures

Beyond traditional oligosaccharides, this compound is a precursor for novel molecular architectures where the carbohydrate acts as a scaffold. The chirality and dense functionality of the glucose core are exploited to create complex three-dimensional structures with unique properties.

One area of application is the synthesis of glycomacrocycles. These are macrocyclic compounds containing one or more carbohydrate units. By functionalizing a 6-O-trityl-D-glucopyranose derivative with reactive groups at other positions, intramolecular cyclization can be induced to form macrocycles, such as macrolactones. nih.gov These novel structures have applications in molecular recognition, particularly for anion binding, and can serve as ligands in catalysis. nih.gov For example, carbohydrate-based macrocycles containing triazole and lactone moieties have been synthesized, demonstrating unique structures and interesting anion binding properties. nih.gov

Another emerging application is in the development of carbohydrate-based ionic liquids. The vast pool of naturally occurring carbohydrates, with their structural and chiral diversity, provides a platform for creating novel materials. By modifying the hydroxyl groups of glucose derivatives, including those protected at the C-6 position, it is possible to synthesize pyridinium (B92312) ionic liquids. rsc.org These materials are investigated for their physical properties and biocompatibility, with potential uses as additives in coatings for medical applications. rsc.org

Utility in Self-Assembling Structures and Supramolecular Systems

The unique amphiphilic nature of this compound, imparted by the hydrophilic D-glucopyranose core and the bulky, hydrophobic triphenylmethyl (trityl) group, makes it a compelling building block in the field of supramolecular chemistry. This molecular architecture facilitates its participation in self-assembling systems, where non-covalent interactions drive the spontaneous organization of molecules into well-defined, ordered structures.

In concert with hydrophobic interactions, other non-covalent forces contribute to the stability and morphology of the resulting supramolecular assemblies. These include:

Hydrogen Bonding: The free hydroxyl groups on the D-glucopyranose ring can form intermolecular hydrogen bonds, creating a network that provides structural integrity to the hydrophilic domains of the assembly.

π-π Stacking: The aromatic phenyl rings of the trityl groups can engage in π-π stacking interactions, further stabilizing the hydrophobic core of the self-assembled structures.

The balance between the hydrophilic glucose head and the hydrophobic trityl tail can lead to the formation of various supramolecular structures in solution, such as micelles, vesicles, or fibrous aggregates. The specific morphology is influenced by factors including concentration, temperature, and the nature of the solvent. While extensive research has been conducted on the self-assembly of various amphiphilic carbohydrate derivatives, detailed studies focusing specifically on the supramolecular structures formed by this compound are an emerging area of interest. The principles governing the self-assembly of amphiphilic molecules provide a strong theoretical framework for predicting its behavior.

| Interaction Type | Contributing Moiety | Role in Self-Assembly |

| Hydrophobic Effect | Triphenylmethyl Group | Primary driving force for aggregation in aqueous media. |

| Hydrogen Bonding | D-glucopyranose Hydroxyl Groups | Stabilizes the hydrophilic exterior of the assembly. |

| π-π Stacking | Phenyl Rings of Trityl Group | Enhances stability of the hydrophobic core. |

| Van der Waals Forces | Entire Molecule | Contributes to overall intermolecular cohesion. |

Derivatization in Analytical Chemistry

This compound serves as a valuable molecule in analytical chemistry, both as a target for derivatization to enhance its own detection and as a derivatizing agent to facilitate the analysis of other molecules. The presence of the bulky and chromophoric triphenylmethyl group, along with the reactive hydroxyl groups on the glucose moiety, underpins its utility in this regard.

One significant application lies in the development of bio-analytical platforms such as carbohydrate microarrays. In this context, the triphenylmethyl group acts as a hydrophobic anchor for the non-covalent immobilization of the sugar onto polystyrene surfaces of microplates. This approach has been successfully employed to create robust carbohydrate arrays for the high-throughput screening of protein-carbohydrate interactions. The strong interaction between the hydrophobic trityl group and the polystyrene surface ensures stable immobilization, which is resistant to aqueous washing, allowing for reliable binding assays with proteins like lectins.

Furthermore, the inherent properties of the triphenylmethyl group can be exploited to enhance the detection of this compound in chromatographic techniques. For instance, in High-Performance Liquid Chromatography (HPLC), the three phenyl rings of the trityl group act as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. This is a significant advantage over underivatized monosaccharides, which lack a chromophore and are therefore not readily detectable by this common analytical technique.

Conversely, this compound can be chemically modified to introduce functionalities that allow it to be used as a derivatizing agent for other analytes. The remaining hydroxyl groups on the glucose ring can be reacted to introduce reporter groups or moieties that improve ionization efficiency for mass spectrometry. While direct derivatization of analytes with this compound is less common, its structure provides a template for the design of novel derivatizing agents.

The table below summarizes the key analytical applications related to the derivatization of this compound.

| Analytical Technique | Role of this compound | Key Feature Utilized |

| Carbohydrate Microarrays | Immobilized ligand for binding assays | Hydrophobic trityl group for non-covalent attachment. |

| High-Performance Liquid Chromatography (HPLC) | Analyte with enhanced detection | UV-active triphenylmethyl group. |

| Affinity Chromatography | Potential as an immobilized ligand | Specific interactions of the glucose moiety. |

| Mass Spectrometry (MS) | Potential for derivatization to improve ionization | Reactive hydroxyl groups for chemical modification. |

Mechanistic Insights and Theoretical Modeling of 6 O Triphenylmethyl D Glucopyranose Reactivity

Quantum Chemical (DFT) Analysis of Reaction Pathways and Transition States

A thorough quantum chemical analysis of the reaction pathways and transition states for reactions involving 6-O-(Triphenylmethyl)-D-glucopyranose is not found in the surveyed literature. This type of analysis would typically involve DFT calculations to model reactions such as glycosylation, etherification, or esterification at the remaining free hydroxyl groups. The calculations would aim to identify the structures of transition states, determine activation energy barriers, and elucidate the reaction mechanisms (e.g., SN1 vs. SN2 character).

An example of a data table that could be generated from such research is presented below:

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Methylation at O-2 | RC1 | TS1 | PC1 | Data not available |

| Acetylation at O-3 | RC2 | TS2 | PC2 | Data not available |

(Note: This table is for illustrative purposes and does not represent actual calculated data.)

Structure-Reactivity Relationships Derived from Theoretical Studies

A potential data table summarizing findings from such a study could be:

Table 3: Correlation of Theoretical Descriptors with Reactivity for this compound

| Hydroxyl Position | Calculated Atomic Charge (Mulliken) | HOMO-LUMO Gap (eV) | Steric Hindrance Index | Relative Reactivity |

|---|---|---|---|---|

| O-2 | Data not available | Data not available | Data not available | Data not available |

| O-3 | Data not available | Data not available | Data not available | Data not available |

| O-4 | Data not available | Data not available | Data not available | Data not available |

(Note: This table is a hypothetical representation and is not based on published research data.)

Advanced Analytical Methodologies for Characterization and Elucidation in 6 O Triphenylmethyl D Glucopyranose Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 6-O-(Triphenylmethyl)-D-glucopyranose, providing detailed information about the atomic framework, connectivity, and stereochemistry of the molecule.

1D NMR (¹H, ¹³C) for Proton and Carbon Chemical Shifts and Coupling Patterns

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. In this compound, the spectrum can be divided into two main regions: the aliphatic region for the glucopyranose ring protons and the aromatic region for the triphenylmethyl (trityl) group protons. The signals for the glucose protons typically appear between 3.2 and 5.2 ppm, while the numerous protons of the three phenyl rings of the trityl group produce a complex multiplet in the aromatic region, usually between 7.1 and 7.5 ppm. libretexts.orgresearchgate.net The coupling constants (J-values) between adjacent protons are critical for determining the relative stereochemistry of the hydroxyl and substituted groups on the pyranose ring. libretexts.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shift of each carbon atom in the molecule. For this compound, signals for the glucopyranose ring carbons are typically found in the 63-99 ppm range. libretexts.orgresearchgate.net The carbon attached to the trityl group (C6) is observed around 63.7 ppm. libretexts.orgresearchgate.net The spectrum also features a distinct signal for the quaternary carbon of the trityl group (C(Ph)₃) at approximately 86.5 ppm, along with multiple signals in the 127-145 ppm range corresponding to the aromatic carbons of the phenyl rings. libretexts.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Glucopyranose Ring | ||

| H-1 | 5.13 (d, J = 3.7 Hz) | 92.3-98.16 (anomeric carbons) |

| H-2 to H-5, OH | 3.25–3.94 (m) | 69.09-73.97 |

| H-6 | 3.25–3.38 (m) | 63.73 |

| Triphenylmethyl Group | ||

| Aromatic (15H) | 7.11–7.42 (m) | 127.32, 127.44, 128.78 |

| C(Ph)₃ | - | 86.45 |

| Aromatic ipso-C | - | 144.28 |

| Data sourced from ACS Omega. libretexts.orgresearchgate.net |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all signals, especially for complex molecules like protected sugars. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of connectivity within the glucopyranose ring. For instance, the signal for the anomeric proton (H-1) will show a correlation to H-2, which in turn correlates to H-3, and so on, establishing the sequence of protons around the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is crucial for definitively assigning the ¹³C signals of the glucopyranose ring by linking them to their already-assigned proton counterparts. libretexts.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. This information is vital for determining the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap, provides highly accurate mass measurements. libretexts.orgresearchgate.netwikipedia.orgmiamioh.edu This accuracy allows for the determination of the elemental composition of the parent ion. For this compound (C₂₅H₂₆O₆), the measured mass will be within a few parts per million (ppm) of the calculated theoretical mass, confirming the molecular formula and ruling out other possibilities with the same nominal mass. libretexts.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, a characteristic and dominant fragmentation pathway is the cleavage of the ether linkage at the C-6 position. This results in the formation of the highly stable triphenylmethyl carbocation (trityl cation, [C(C₆H₅)₃]⁺), which gives a strong signal at a mass-to-charge ratio (m/z) of 243. Further fragmentation of the sugar moiety would also be observed, providing additional structural confirmation.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.orgresearchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl groups (O-H) |

| ~3100-3000 | C-H stretching | Aromatic C-H (Trityl group) |

| ~2900 | C-H stretching | Aliphatic C-H (Glucopyranose ring) |

| ~1600, ~1490, ~1450 | C=C stretching | Aromatic rings (Trityl group) |

| ~1100-1000 | C-O stretching | Ethers and alcohols |

The presence of a broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching of the free hydroxyl groups on the glucose ring. The absorptions for aromatic and aliphatic C-H stretching further confirm the presence of both the trityl group and the pyranose ring. Finally, a complex series of strong bands in the fingerprint region (below 1500 cm⁻¹) includes the C-O stretching vibrations of the alcohol and ether functionalities.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of crystalline solids. This technique provides an atomic-resolution map of the molecule, offering definitive proof of constitution, configuration, and conformation. For a molecule like this compound, this analysis would irrefutably confirm the selective attachment of the bulky triphenylmethyl (trityl) group to the primary oxygen atom at the C-6 position of the D-glucose unit, as opposed to any of the secondary hydroxyl groups.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously measured and analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

A crystallographic analysis of this compound would yield critical structural data, including:

Absolute Stereochemistry: Unambiguous confirmation of the D-configuration of the glucopyranose ring.

Conformation: The precise chair conformation (typically the more stable ⁴C₁) of the pyranose ring and the rotational orientation (torsion angles) of the C-5/C-6 bond.

Bond Lengths and Angles: Exact measurements for all covalent bonds and angles, providing insight into molecular strain or unusual bonding.

Intermolecular Interactions: Detailed information on hydrogen bonding patterns involving the free hydroxyl groups and crystal packing forces, which dictate the solid-state properties of the compound.

While the specific crystallographic data for the parent this compound is not widely reported in foundational literature, a successful analysis would produce a standard set of parameters similar to those presented in the table below.

| Crystallographic Parameter | Description | Example Data Type |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₂₅H₂₆O₆ |

| Formula Weight | The mass of one mole of the compound. | 422.47 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths of and angles between the axes of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | Integer (e.g., 2, 4) |

| Calculated Density (ρ) | The theoretical density of the crystal. | g/cm³ |

Chromatographic Techniques for Isolation, Purity Assessment, and Reaction Monitoring

Chromatography is an indispensable tool in the synthesis and analysis of this compound, enabling reaction monitoring, purification, and final purity verification. The significant difference in polarity between the starting material (D-glucose), the product, and potential by-products allows for efficient separation using various chromatographic methods.

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the tritylation reaction. A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. Due to its large, nonpolar triphenylmethyl group, the product is significantly less polar than the highly polar D-glucose. Consequently, this compound travels further up the TLC plate (higher Retention Factor, Rf) than D-glucose. The reaction is deemed complete when the spot corresponding to D-glucose is no longer visible.

Column Chromatography is the primary method for the preparative-scale purification of this compound after the reaction is complete. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is passed through the column. The less polar product elutes from the column first, while the more polar unreacted glucose and other impurities are retained longer, allowing for the collection of pure fractions of the desired compound.

High-Performance Liquid Chromatography (HPLC) is employed for the final, high-resolution assessment of the purity of the isolated this compound. synthose.com A supplier of this compound specifies HPLC as the method for determining its purity, underscoring its importance in quality control. synthose.com In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is injected into a nonpolar stationary phase column (e.g., C18), and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is used for elution. The high sensitivity of detectors, such as Ultraviolet (UV) detectors that can detect the phenyl rings of the trityl group, allows for the quantification of even minor impurities.

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase (Eluent) | Principle of Separation |

|---|---|---|---|---|

| TLC | Reaction Monitoring | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol mixtures | Separation based on polarity; product has a higher Rf than starting material. |

| Column Chromatography | Isolation & Purification | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Large-scale separation based on differential polarity. |

| HPLC | Purity Assessment | C18 Silica Gel (RP-HPLC) | Gradient of Water/Acetonitrile | High-resolution separation, typically based on hydrophobicity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 6-O-(Triphenylmethyl)-D-glucopyranose with high yield?

- Methodological Answer : The synthesis typically involves reacting D-glucopyranose derivatives with triphenylmethyl chloride (trityl chloride) under anhydrous conditions. Key parameters include:

- Solvent Choice : Dimethylformamide (DMF) is preferred due to its ability to dissolve both polar and non-polar reagents .

- Temperature Control : Reactions are often conducted at 0°C to minimize side reactions and improve regioselectivity at the 6-O position .

- Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by activating trityl chloride, while triethylamine (TEA) neutralizes HCl byproducts .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the pure product.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H NMR confirms the trityl group’s aromatic protons (δ 7.2–7.4 ppm) and the absence of the 6-OH signal. ¹³C NMR detects the quaternary carbon of the trityl group (δ ~87 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+Na]⁺) and isotopic pattern.

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity, leveraging the trityl group’s strong absorbance .

Advanced Research Questions

Q. How does the 6-O-trityl group influence the reactivity of D-glucopyranose in subsequent glycosylation or functionalization reactions?

- Methodological Answer : The bulky trityl group sterically shields the 6-O position, directing reactions to other hydroxyls (e.g., 2-, 3-, or 4-O). For example:

- Glycosylation : Use Schmidt’s trichloroacetimidate method or thioglycosides to activate unprotected hydroxyls while retaining the trityl group .

- Kinetic Studies : Compare reaction rates of trityl-protected vs. unprotected glucopyranose derivatives to quantify steric effects .

Q. What computational approaches are used to model the conformational effects of the trityl group on glucopyranose derivatives?

- Methodological Answer : Molecular mechanics (e.g., PEF300/PEF400 force fields) and molecular dynamics (MD) simulations predict:

- Ring Puckering : The trityl group may stabilize the ⁴C₁ chair conformation by reducing steric strain at C6 .

- Hydrogen Bonding : Density functional theory (DFT) calculations assess how the trityl group disrupts intramolecular H-bonds involving the 6-OH .

Q. Under what conditions is the trityl group stable or labile, and how can this be exploited in multi-step syntheses?

- Methodological Answer : The trityl group is acid-labile but stable under basic conditions. Strategic use includes:

- Deprotection : Mild acids (e.g., 80% acetic acid at 50°C) cleave the trityl group without affecting other protecting groups (e.g., acetyl or benzyl) .

- Orthoester Formation : Acid-catalyzed intramolecular reactions (e.g., orthoacetates) leverage trityl’s stability in non-acidic intermediates .

Q. How should researchers address discrepancies in reported yields for tritylation reactions?

- Methodological Answer : Variations arise from:

- Moisture Sensitivity : Ensure rigorous drying of solvents and reagents; use molecular sieves in DMF-based reactions .

- Stoichiometry : Optimize trityl chloride equivalents (1.1–1.3 eq.) to balance yield and byproduct formation .

- Reaction Time : Monitor via TLC; extended times (>6 hours) may lead to trityl migration or decomposition.

Q. What role does this compound play in the synthesis of complex glycoconjugates or bioactive molecules?

- Methodological Answer : It serves as a key intermediate for:

- Oligosaccharide Assembly : Sequential protection/deprotection enables regioselective glycosylation for branched structures (e.g., hyaluronic acid analogs) .

- Drug Design : Trityl-protected glucosides are precursors to anticancer or antimicrobial agents, where the trityl group enhances solubility during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.